molecular formula C17H14ClNO2 B1464196 11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one CAS No. 1180843-77-9

11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

Cat. No. B1464196
CAS RN: 1180843-77-9
M. Wt: 299.7 g/mol
InChI Key: OOUVAHYYJVOIIB-CZUORRHYSA-N
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Description

The compound “11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one” is a decomposition compound of Org 5222, a potential antipsychotic compound . It has the molecular formula C17H14ClNO2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H14ClNO2/c1-19-9-13-11-4-2-3-5-14 (11)21-15-7-6-10 (18)8-12 (15)16 (13)17 (19)20/h2-8,13,16H,9H2,1H3 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.75 . It’s a solid at room temperature . The compound’s InChI key is OOUVAHYYJVOIIB-UHFFFAOYSA-N .

Scientific Research Applications

Molecular Structure and Spectroscopic Studies

  • Dibenzoxepines derivatives, including the mentioned compound, have been extensively studied using Density Functional Theory (DFT) to predict their properties. These studies involve spectroscopic characterization by FT-IR and FT-Raman techniques, as well as electronic properties analysis through UV-Vis and HOMO-LUMO analyses. Such studies are crucial for understanding the functional groups and chemically active atoms in the molecule (Sevvanthi, Muthu, Raja, Aayisha, & Janani, 2020).

Synthesis of Pharmaceutical Impurities

  • The compound has been used as a starting material in the synthesis of impurities of asenapine, a drug used for schizophrenia and bipolar disorder treatment. This is significant for improving the quality control in pharmaceutical manufacturing (Wang Jin-mi, 2015).

Synthesis of Novel Compounds

  • Research has focused on using this compound as a synthon for creating new chemical structures. This includes the synthesis of various fused heterocycles and pyrrolo-fused dibenzazepines, which are of interest in developing new therapeutic agents (Katritzky, He, & Jiang, 2002).

Photophysical Properties

Biological Activity Studies

  • Molecular docking studies have been performed to assess the biological activity of these compounds. This research suggests potential applications as membrane-permeable inhibitors, which could be relevant in the development of new drugs (Sevvanthi et al., 2020).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-19-9-13-11-4-2-3-5-14(11)21-15-7-6-10(18)8-12(15)16(13)17(19)20/h2-8,13,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUVAHYYJVOIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Reactant of Route 2
11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Reactant of Route 3
11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Reactant of Route 4
Reactant of Route 4
11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Reactant of Route 5
11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Reactant of Route 6
11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

Q & A

Q1: What is the mechanism of action of asenapine?

A: Asenapine exhibits antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors. [, ] This dual action is believed to contribute to its antipsychotic effects. [, ]

Q2: What are the structural characteristics of asenapine?

A: Asenapine (trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole) has a molecular weight of 299.78 g/mol. [] While the provided research does not list specific spectroscopic data for asenapine itself, it does mention analysis by UV, IR, NMR, and mass spectrometry. []

Q3: Are there different crystalline forms of asenapine maleate?

A: Yes, research indicates the existence of both orthorhombic [] and monoclinic [] crystalline forms of asenapine maleate.

Q4: What analytical methods are used to quantify asenapine?

A: Gas chromatography (GC) and thin layer chromatography (TLC) have been used to assess the stability of asenapine. [] Additionally, UV spectrophotometry has been explored as a method for quantifying asenapine maleate in both bulk and tablet formulations. []

Q5: Have any impurities been identified during the synthesis of asenapine?

A: Yes, several impurities have been identified and synthesized. [, ] These include cis-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz [2,3:6,7] oxepino [4,5-c] pyrrol-1-one and other derivatives. [, ] The synthesis of these impurities aids in quality control during asenapine production. [, ]

Q6: What is the significance of the trans configuration in asenapine?

A: While the research provided doesn't explicitly delve into the structure-activity relationship of the trans configuration, it is a key structural feature of asenapine. [, , , , , , , ] Further research is needed to understand its impact on the compound's activity.

Q7: What are the potential benefits of developing sublingual or buccal formulations of asenapine?

A: Research suggests the potential for developing sublingual or buccal formulations of asenapine for treating mental disorders, particularly psychosis and schizophrenia. [] These alternative delivery routes could offer advantages in terms of absorption and onset of action compared to traditional oral formulations.

Q8: What preclinical studies have been conducted on asenapine?

A: Asenapine has been studied in various animal models, demonstrating its effects on dopaminergic and serotonergic systems. [, , ] For instance, it inhibited apomorphine-induced climbing behavior and reduced locomotor activity in mice, suggesting its antipsychotic potential. [, ]

Q9: What are the intermediates involved in the synthesis of asenapine?

A: Key intermediates in the synthesis of asenapine include 5-nitro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole and 5-amino-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole. [] New amino acid derivatives have also been explored as potential intermediates in the synthesis process. []

Q10: What is the significance of researching and synthesizing asenapine impurities?

A: Synthesizing and characterizing asenapine impurities are crucial for developing robust analytical methods and ensuring the quality control of asenapine drug substance and drug product. [, ] Understanding the presence and levels of impurities is essential for regulatory compliance and patient safety.

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